![molecular formula C8H8N2O5 B181460 Methyl 2-methoxy-5-nitronicotinate CAS No. 122433-50-5](/img/structure/B181460.png)
Methyl 2-methoxy-5-nitronicotinate
Overview
Description
“Methyl 2-methoxy-5-nitronicotinate” is a chemical compound with the CAS Number: 122433-50-5 . It has a molecular weight of 212.16 . The IUPAC name for this compound is methyl 2-methoxy-5-nitronicotinate .
Molecular Structure Analysis
The InChI code for “Methyl 2-methoxy-5-nitronicotinate” is1S/C8H8N2O5/c1-14-7-6 (8 (11)15-2)3-5 (4-9-7)10 (12)13/h3-4H,1-2H3
. This code provides a specific description of the molecule’s structure.
Scientific Research Applications
Antitumorigenic and Antiangiogenic Effects
Certain estrogens metabolites, such as 2-methoxyestradiol, have shown antitumorigenic and antiangiogenic effects both in vitro and in vivo, suggesting a protective effect against estrogen-induced cancers. Although the exact molecular mechanism of action of these compounds remains unclear, their unique effects might be mediated by specific intracellular receptors. This highlights the potential of nitro derivatives and their analogs in cancer research and therapy (Zhu & Conney, 1998).
DNA Methyltransferase Inhibitors
Research into DNA methylation inhibitors, which can restore suppressor gene expression and exert antitumor effects, provides another potential application area. These inhibitors, including analogs of nucleoside deoxycitidine, have shown promise in in vitro and in vivo models. Although their direct relation to Methyl 2-methoxy-5-nitronicotinate is not established, the exploration of such compounds in regulating gene expression and potential therapeutic effects in cancer and other diseases is significant (Goffin & Eisenhauer, 2002).
Alkoxycarbonylation Reactions
The alkoxycarbonylation of unsaturated phytogenic substrates, a reaction relevant to the synthesis of esters, has seen application in creating more environmentally friendly and efficient chemical processes. While the specific application to Methyl 2-methoxy-5-nitronicotinate isn't mentioned, this area of research demonstrates the potential of such compounds in industrial and synthetic chemistry processes (Sevostyanova & Batashev, 2023).
Neurochemical Effects
Studies on related ergoline derivatives have explored their effects on the central nervous system, including energy metabolism during and after cerebral hypoxia and ischemia. This suggests potential research applications of Methyl 2-methoxy-5-nitronicotinate and its analogs in understanding and treating neurological conditions (Moretti, 1979).
Safety And Hazards
The safety information available indicates that “Methyl 2-methoxy-5-nitronicotinate” should be handled with care. The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding getting it in eyes, on skin, or on clothing . It’s also recommended to use personal protective equipment as required .
properties
IUPAC Name |
methyl 2-methoxy-5-nitropyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-14-7-6(8(11)15-2)3-5(4-9-7)10(12)13/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKVLUGRWNKURX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559522 | |
Record name | Methyl 2-methoxy-5-nitropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methoxy-5-nitronicotinate | |
CAS RN |
122433-50-5 | |
Record name | Methyl 2-methoxy-5-nitro-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122433-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-methoxy-5-nitropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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